Adriamycinol is a key metabolite of Adriamycin, a widely used anthracycline antibiotic in cancer treatment. [] It's formed through the carbonyl reduction of Adriamycin, mainly occurring in the liver. [, , , ] Adriamycinol itself exhibits antineoplastic activity, although its potency is less than that of Adriamycin. [] Its presence in various biological samples, including plasma, urine, and bile, has made it a crucial subject in pharmacological research, particularly in understanding Adriamycin's metabolism and potential toxicity. [, , , , ]
Doxorubicinol is a significant metabolite of doxorubicin, an anthracycline antibiotic widely used in cancer therapy. Doxorubicin itself is known for its effectiveness against various cancers, including breast cancer, leukemia, and lymphoma. Doxorubicinol is formed through the reduction of doxorubicin and is recognized for its pharmacological activity, although it may also contribute to the drug's cardiotoxicity.
Doxorubicin is derived from the bacterium Streptomyces peucetius and has been extensively studied for its anticancer properties. Doxorubicinol is produced as a metabolic byproduct when doxorubicin undergoes enzymatic reduction in the body.
Doxorubicinol falls under the classification of anthracycline derivatives. It is categorized as an antineoplastic agent due to its role in inhibiting cancer cell proliferation.
Doxorubicinol can be synthesized through several methods, primarily focusing on the reduction of doxorubicin. This reduction can occur enzymatically or chemically:
The enzymatic pathway involves the action of specific reductases that facilitate the reduction of the carbonyl group at C-13 of doxorubicin to form doxorubicinol. This reaction is crucial as it influences both the pharmacological effects and toxicity profile of doxorubicin.
The molecular formula of doxorubicinol is , indicating that it retains the core structure of doxorubicin but with a hydroxyl group replacing the carbonyl group at position 13.
Doxorubicinol can participate in various chemical reactions that are relevant to its biological activity:
The reduction reaction is typically monitored using chromatographic techniques such as high-performance liquid chromatography (HPLC) to ensure purity and yield.
Doxorubicinol exerts its effects primarily through two mechanisms:
Studies have shown that while doxorubicin is more potent in inducing apoptosis through DNA damage, doxorubicinol still retains some cytotoxic properties but may have a different profile regarding cardiotoxicity and other side effects.
Studies suggest that the pharmacokinetics of doxorubicinol differ from those of doxorubicin, affecting its distribution and elimination from the body.
Doxorubicinol has several applications in research and clinical settings:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3